1-(methoxymethyl)-4-methyl-1H-pyrazole
Overview
Description
1-(Methoxymethyl)-4-methyl-1H-pyrazole (MMMP) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. MMMP is a colorless, volatile, and water-soluble compound. This compound has been studied for its potential applications in the fields of organic synthesis, catalysis, and drug discovery.
Scientific Research Applications
Molecular Structure and Tautomerism
Research on NH-pyrazoles, including compounds structurally related to 1-(methoxymethyl)-4-methyl-1H-pyrazole, has highlighted their unique tautomerism and molecular structures determined by X-ray crystallography and NMR spectroscopy. These studies provide insights into the stabilization mechanisms of these compounds through hydrogen bonding and their tautomerism in both solution and solid states, which are crucial for understanding their chemical behavior and potential applications in designing novel compounds (Cornago et al., 2009).
Synthetic Chemistry and Catalysis
Another study describes the synthesis of polyketide aromatics from pyrylium salts, showcasing the utility of methoxypyrylium compounds derived from pyranones. This synthetic route, involving biomimetic cyclization, demonstrates the potential of using methoxymethyl pyrazole derivatives in synthesizing complex aromatic systems, indicating their role in organic synthesis and the development of new synthetic methodologies (Griffin et al., 1984).
Biological Activities
A study on the synthesis, characterization, and biological activities of pyrazole derivatives revealed their potential pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings underscore the importance of pyrazole derivatives, including 1-(methoxymethyl)-4-methyl-1H-pyrazole, in medicinal chemistry for developing new therapeutic agents (Titi et al., 2020).
Material Science and Polymerization
The catalysis design for ring-opening polymerization of cyclic esters using pyrazole derivatives showcases the applicability of these compounds in material science. This research elucidates how pyrazole-based catalysts can be used in polymer synthesis, offering new avenues for developing materials with specific properties (Chisholm et al., 2007).
properties
IUPAC Name |
1-(methoxymethyl)-4-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-3-7-8(4-6)5-9-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTFFWKWDPXUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273789 | |
Record name | 1H-Pyrazole, 1-(methoxymethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-4-methyl-1H-pyrazole | |
CAS RN |
1803562-68-6 | |
Record name | 1H-Pyrazole, 1-(methoxymethyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(methoxymethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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